1-(1,2-Thiazol-5-yl)ethan-1-amine
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Overview
Description
1-(1,2-Thiazol-5-yl)ethan-1-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Thiazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides under acidic or basic conditions . Another method involves the reaction of aminonitriles with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
1-(1,2-Thiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 1-(1,2-Thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-(1,2-Thiazol-5-yl)ethan-1-amine can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
1-(1,2-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3 |
InChI Key |
YASLCOVGVSMIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NS1)N |
Origin of Product |
United States |
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